![molecular formula C12H8IN3 B12870276 7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the 7th position and a phenyl group at the 3rd position of the triazolo[4,3-a]pyridine scaffold.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This one-pot synthesis is mild, efficient, and operationally simple, typically carried out at room temperature . The reaction conditions are tolerant to various functional groups, making it a versatile method for synthesizing triazolopyridine derivatives.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Aplicaciones Científicas De Investigación
7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy.
Biological Studies: It is used in the development of new drugs due to its ability to interact with various biological targets.
Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can enhance the immune response against cancer cells by reducing the production of immunosuppressive metabolites .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazolopyridine scaffold but differ in their substitution patterns and biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a different fusion pattern of the triazole and pyridine rings, leading to distinct chemical and biological properties.
Uniqueness
7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C12H8IN3 |
|---|---|
Peso molecular |
321.12 g/mol |
Nombre IUPAC |
7-iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H8IN3/c13-10-6-7-16-11(8-10)14-15-12(16)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
KPXZRCIKSLYING-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C3N2C=CC(=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


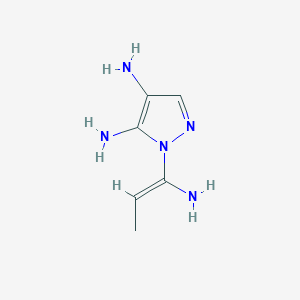

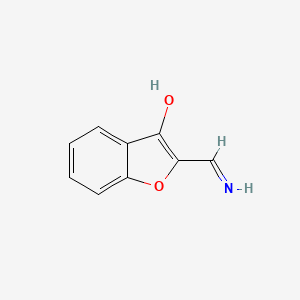
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
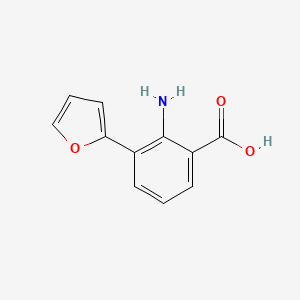
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
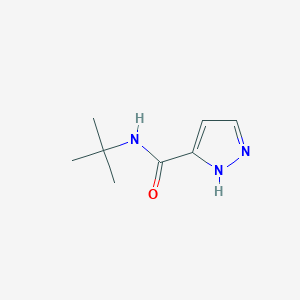
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)

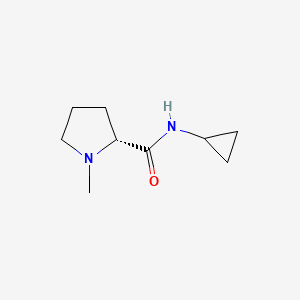
![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)
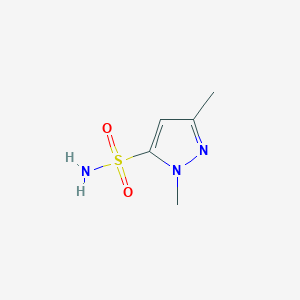
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)

